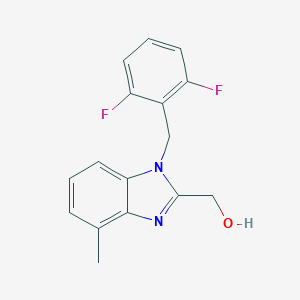

(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol

Cat. No. B171699

Key on ui cas rn:

199594-81-5

M. Wt: 288.29 g/mol

InChI Key: ICUYCZJMCOJKBO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06369235B1

Procedure details

FIG. 4 provides a schematic of substituted N-2(2,6-difluorobenzyl)-benzimidazoles. In this Figure, “a” comprises glycolic or isobutyric acid, 4 N HCl, reflux; “b” comprises 2,6-F2-BzCl (7) or 2,6-F2BnBr (25); “c” comprises t-butyldimethylsilylchloride (tBDMSCl), pyridine; “d” comprises Bu4NF, THF; “e” comprises KMnO4; and “f” comprises CrO3. As shown in FIG. 4, the hydroxymethyl intermediate was protected with t-butyldimethylsilyl (TBDMS), and subsequently N-alkylated with 2,6-difluorophenyl-α-bromotoluene (25). Removal of TBDMS from (31) resulted in the production of 1-(2,6-difluorobenzyl)-2-hydroxymethyl-4-methylbenzimidazole (49). However, oxidation of the hydroxymethyl to the carboxylic acid was found to be problematic. When a strong oxidant (e.g., KMnO4) was used, the isolated product (50) indicated that decarboxylation occurred under acidic reaction conditions. Oxidation under basic conditions with chromium oxide similarly yielded (50), along with the formyl product. The carboxylic acid form was not isolated. A final product prepared from the 2-hydroxymethylbenzimidazole (4) was the bis-2,6-difluorobenzyl derivative (32).

[Compound]

Name

2,6-F2-BzCl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

( 25 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

hydroxymethyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

2,6-difluorophenyl-α-bromotoluene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

C(O)(=[O:5])C(C)C.Cl.[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[C:16]1C=CC=CC=1CBr.[Si](Cl)(C(C)(C)C)(C)C.[N+:32]([CH2:45][CH2:46]CC)([CH2:41][CH2:42][CH2:43][CH3:44])(CCCC)CCCC.[F-].[O-][Mn](=O)(=O)=O.[K+].[N:56]1C=C[CH:59]=[CH:58][CH:57]=1>C1COCC1>[F:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([F:8])[C:10]=1[CH2:16][N:32]1[C:41]2[CH:42]=[CH:43][CH:44]=[C:58]([CH3:59])[C:57]=2[N:56]=[C:45]1[CH2:46][OH:5] |f:4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

2,6-F2-BzCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

( 25 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=CC=C1)F)C1=C(C=CC=C1)CBr

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C(C)(C)C)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Mn](=O)(=O)=O.[K+]

|

Step Nine

[Compound]

|

Name

|

hydroxymethyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

2,6-difluorophenyl-α-bromotoluene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=CC=C1)F)C1=C(C=CC=C1)CBr

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of TBDMS from (31)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(CN2C(=NC3=C2C=CC=C3C)CO)C(=CC=C1)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |